3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide is a chemical compound with the molecular formula C16H15ClN2O4S It is known for its unique structural properties, which include a chlorophenyl group, a sulfanyl linkage, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-chlorothiophenol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanyl and nitrophenyl groups play crucial roles in the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfonyl-N-(4-nitrophenyl)propanamide
- 3-(4-chlorophenyl)thio-N-(4-nitrophenyl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(2-methoxy-4-nitrophenyl)propanamide
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-[(4-Chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide is a compound of interest within the realm of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a propanamide backbone with a 4-chlorophenylthio group and a 4-nitrophenyl moiety. The synthesis typically involves the nucleophilic substitution of 4-chlorothiophenol with 4-nitrobenzoyl chloride, often facilitated by bases like triethylamine in solvents such as dichloromethane or tetrahydrofuran under inert conditions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazole and other sulfur-containing compounds have shown efficacy against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The minimum inhibitory concentrations (MICs) for these compounds often fall below clinically relevant thresholds, suggesting strong potential for development as antimicrobial agents .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | S. aureus | <2 |
N-2,5-Dimethylphenylthioureido Acid Derivative | E. faecium | <2 |
Thiazole Derivative | C. auris | <1 |
Anticancer Activity
The anticancer potential of this compound was evaluated through various in vitro assays. Compounds structurally related to it have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 and A549. Notably, the presence of electron-withdrawing groups like nitro enhances the compound's ability to inhibit cell proliferation .
Table 2: Anticancer Activity Against Various Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | Caco-2 | 39.8 |
Thiazole Derivative | A549 | >50 |
Naphthoquinone-fused Compound | Caco-2 | <10 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound likely inhibits certain enzymes critical for bacterial survival or cancer cell proliferation, leading to its observed biological effects .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced bacterial viability in vitro, achieving an MIC comparable to established antibiotics like vancomycin .
- Cytotoxicity Assessment : In another investigation, the compound was tested on various cancer cell lines, revealing significant cytotoxic effects at low concentrations, particularly in colorectal cancer cells (Caco-2) .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c16-11-1-7-14(8-2-11)22-10-9-15(19)17-12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPLPBQURJOJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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